6-(Dimethylamino)pyridazine-3-carboxylic acid

Description

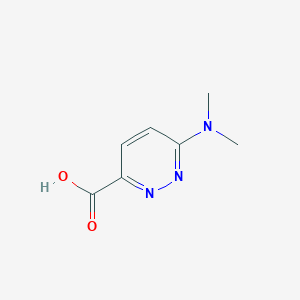

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)pyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)6-4-3-5(7(11)12)8-9-6/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERMDLFSDXDXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253005 | |

| Record name | 6-(Dimethylamino)-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092297-91-0 | |

| Record name | 6-(Dimethylamino)-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092297-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(dimethylamino)pyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with dimethylamine and subsequent carboxylation. One common method includes the following steps:

Starting Material: Pyridazine derivative.

Reaction with Dimethylamine: The pyridazine derivative is reacted with dimethylamine under controlled conditions to introduce the dimethylamino group at the 6-position.

Carboxylation: The intermediate product is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

6-(Dimethylamino)pyridazine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Pyridazine-3-carboxylic acid: Lacks the dimethylamino group, which may result in different chemical and biological properties.

6-Aminopyridazine-3-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in reactivity and interactions.

6-(Methylamino)pyridazine-3-carboxylic acid: Features a methylamino group, which may alter its chemical behavior compared to the dimethylamino derivative.

Uniqueness

6-(Dimethylamino)pyridazine-3-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Biological Activity

6-(Dimethylamino)pyridazine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This compound's unique structure, featuring a pyridazine ring with a carboxylic acid group and a dimethylamino substituent, positions it as a candidate for therapeutic applications in neuropsychiatric disorders such as anxiety and depression.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 154.17 g/mol

Research indicates that this compound functions primarily as a negative allosteric modulator of mGluR2. This interaction can influence neuronal signaling pathways, which are crucial in the treatment of various neuropsychiatric conditions. The compound's ability to bind to these receptors has been assessed through techniques such as radiolabeled ligand binding assays and electrophysiological methods, revealing its efficacy in modulating receptor activity.

Biological Activity

-

Neuropharmacological Effects :

- Modulation of mGluR2 : The compound has shown significant potential in altering the activity of mGluR2, which is implicated in mood regulation and anxiety disorders.

- Influence on Neuronal Signaling : Preliminary studies suggest that it may enhance or inhibit specific signaling pathways associated with neurotransmitter release.

-

Anti-inflammatory Potential :

- While the primary focus has been on neuropharmacological effects, some studies have hinted at anti-inflammatory properties, although further research is needed to substantiate these claims.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| mGluR Modulation | Acts as a negative allosteric modulator | |

| Neuropsychiatric Effects | Potential treatment for anxiety and depression | |

| Anti-inflammatory | Preliminary indications of anti-inflammatory effects |

Case Studies

A recent study explored the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration of the compound led to reduced anxiety levels compared to control groups, suggesting its potential as a therapeutic agent in treating anxiety disorders.

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity. The presence of the dimethylamino group enhances its binding affinity to mGluR2, while the carboxylic acid functionality is essential for receptor interaction. Comparative studies with similar compounds have shown that variations in these functional groups significantly alter biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 | 0.78 |

| 1H-Pyrrole-2,5-dicarboxylic acid | 634-97-9 | 0.63 |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | 3757-53-7 | 0.63 |

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-(Dimethylamino)pyridazine-3-carboxylic acid to maximize yield and purity?

To optimize synthesis, focus on:

- Reagent selection : Use intermediates like 4,4,4-trifluoro-3-oxobutanoyl chloride (a precursor for pyridine derivatives) to introduce functional groups efficiently .

- Reaction conditions : Control temperature (e.g., 60–80°C for cyclization) and pH (neutral to slightly acidic) to minimize side reactions.

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) followed by recrystallization in ethanol/water to isolate the pure compound .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 2.8–3.2 ppm for dimethylamino protons) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR to confirm the dimethylamino group (singlet at δ 2.8–3.2 ppm) and carboxylic acid proton (broad peak at δ 10–12 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 198.08) .

- HPLC : Reverse-phase methods (e.g., 70:30 water:acetonitrile) to assess purity (>95%) and detect impurities like unreacted intermediates .

Q. How can researchers mitigate hydrolysis of the dimethylamino group during storage or experimental use?

- Storage : Keep the compound in anhydrous solvents (e.g., DMSO or DMF) at –20°C under inert gas (N or Ar) .

- Buffering : Use pH-stable buffers (pH 6–7) in aqueous experiments to prevent deprotonation or degradation .

- Stability assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the compound’s bioactivity compared to other pyridazine derivatives?

- Electron-donating effects : The dimethylamino group enhances electron density, improving binding to targets like kinases or GPCRs. Compare IC values against analogs (e.g., 6-aminopyridazine-3-carboxylic acid) to quantify potency shifts .

- Solubility : The basic dimethylamino group increases water solubility at physiological pH, enhancing bioavailability in cellular assays .

- SAR studies : Synthesize analogs (e.g., 6-morpholinopyridazine-3-carboxylic acid) and evaluate via in vitro assays (e.g., enzyme inhibition) to map structure-activity relationships .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Docking simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., COX-2 or DHFR). Prioritize derivatives with stronger hydrogen bonds to active-site residues .

- DFT calculations : Analyze electron distribution to predict reactivity (e.g., nucleophilic attack at the pyridazine ring) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to refine candidate selection .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT vs. ATP-luminescence viability assays) .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify outliers or confounding variables (e.g., solvent effects) .

- Orthogonal validation : Combine in vitro results with in vivo zebrafish xenograft models to confirm efficacy and toxicity .

Methodological Challenges

Q. How can researchers address low yields in the final cyclization step of the synthesis?

- Catalyst optimization : Test Pd/C or CuI catalysts (1–5 mol%) to accelerate cyclization .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies improve the compound’s solubility in non-polar solvents for industrial-scale reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.